molecular formula C15H21N3O B5684929 {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride

{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride

Cat. No. B5684929
M. Wt: 259.35 g/mol
InChI Key: UGPBYYPGBIBMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride, also known as IMP-α, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear import protein importin α, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα exerts its inhibitory effect on nuclear import by binding to the nuclear localization signal (NLS) of cargo proteins, which is recognized by importin α. This binding prevents the formation of the import complex and subsequent nuclear translocation of the cargo protein. {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has been shown to selectively inhibit the nuclear import of certain NLS-containing proteins, while having little effect on others.
Biochemical and Physiological Effects
{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has been shown to have a wide range of biochemical and physiological effects, depending on the specific cargo protein targeted. For example, inhibition of the nuclear import of transcription factors can lead to altered gene expression and cellular differentiation. Inhibition of the nuclear import of tumor suppressors can result in increased cell proliferation and survival. {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and simian virus 40 (SV40).

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in lab experiments is its high selectivity and potency. It allows for the specific inhibition of nuclear import of target proteins without affecting other cellular processes. Another advantage is its ability to be used in both in vitro and in vivo experiments. However, one limitation of using {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα is its potential off-target effects, which can lead to unintended inhibition of other proteins. Additionally, the high cost and limited availability of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα can be a barrier for some researchers.

Future Directions

There are several possible future directions for the use of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in scientific research. One direction is the development of more potent and selective inhibitors of nuclear import proteins, which can be used to target specific disease pathways. Another direction is the use of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in combination with other drugs to enhance their efficacy. Finally, the use of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in vivo studies to investigate its therapeutic potential in various diseases, such as cancer and viral infections, is an important future direction.
Conclusion
In conclusion, {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride, or {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα, is a potent and selective inhibitor of nuclear import protein importin α, which has been widely used in scientific research. Its ability to selectively inhibit nuclear import of target proteins has made it a valuable tool for investigating the role of nuclear transport in gene expression regulation and disease pathways. The development of more potent and selective inhibitors and the use of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in combination with other drugs are promising future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα involves a series of chemical reactions, including the condensation of indole-4-carboxaldehyde with morpholine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treatment of the resulting amine with hydrochloric acid. The purity and yield of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has been extensively used in scientific research as a tool to study the nuclear transport pathway and its role in gene expression regulation. It has been shown to inhibit the nuclear import of various proteins, including transcription factors, tumor suppressors, and viral proteins. {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has also been used to investigate the molecular mechanisms of various diseases, such as cancer and viral infections.

properties

IUPAC Name

2-[4-(1H-indol-4-ylmethyl)morpholin-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-6-4-13-11-18(8-9-19-13)10-12-2-1-3-15-14(12)5-7-17-15/h1-3,5,7,13,17H,4,6,8-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPBYYPGBIBMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C3C=CNC3=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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